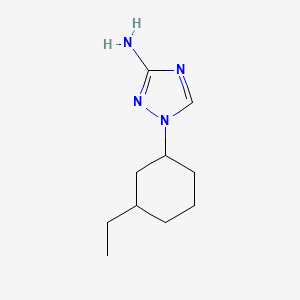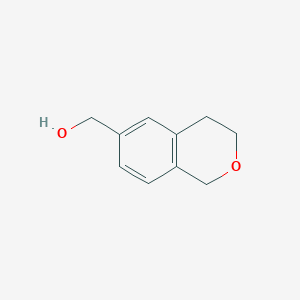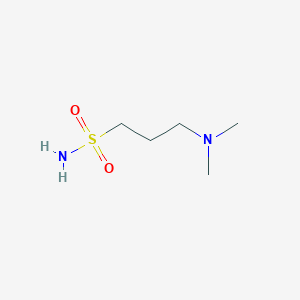
3-(Dimethylamino)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an organic moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetone. The reaction mixture is stirred at low temperatures (around -10°C) for several hours, followed by warming to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Amines and related derivatives.
Scientific Research Applications
3-(Dimethylamino)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the sulfonamide group.
Dimethylaminopropylamine: Another related compound used in the synthesis of surfactants and other chemicals.
Uniqueness
3-(Dimethylamino)propane-1-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
3-(dimethylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
InChI Key |
BJCLIJHWFYJQGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


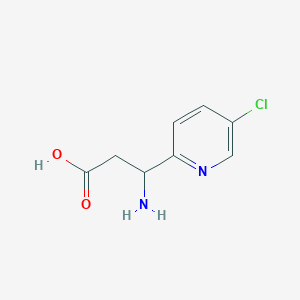
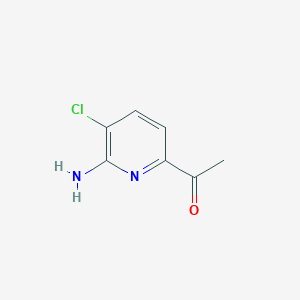

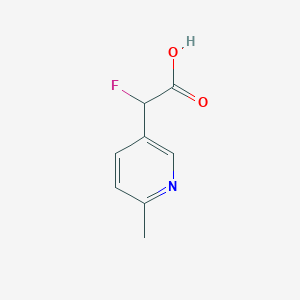
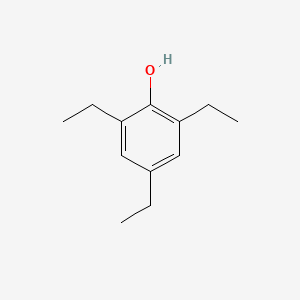

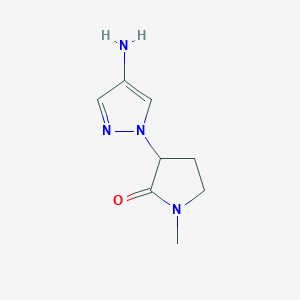
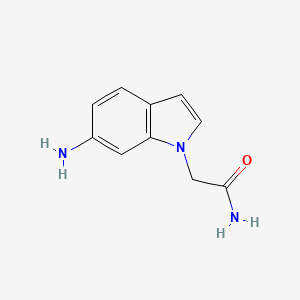
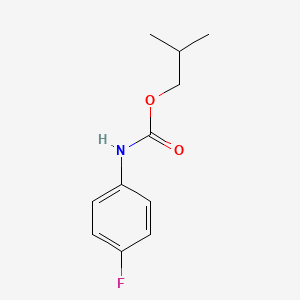
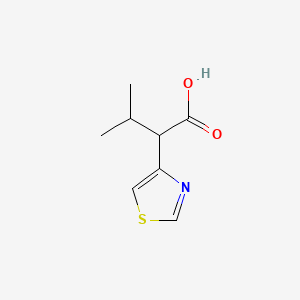
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

